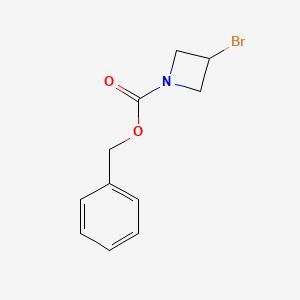

Benzyl 3-bromoazetidine-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“Benzyl 3-bromoazetidine-1-carboxylate” is a chemical compound with the molecular formula C11H12BrNO2 . It is also known as 1-Cbz-3-bromoazetidine .

Synthesis Analysis

The synthesis of azetidines, which includes Benzyl 3-bromoazetidine-1-carboxylate, is an important area of research due to their ubiquity in natural products and importance in medicinal chemistry . They have been prepared in a one-pot, gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials .

Molecular Structure Analysis

The molecular structure of Benzyl 3-bromoazetidine-1-carboxylate is defined by its molecular formula, C11H12BrNO2 . The exact mass of the molecule is 269.00500 Da .

Chemical Reactions Analysis

Azetidines, including Benzyl 3-bromoazetidine-1-carboxylate, are known to undergo a variety of chemical reactions. They are excellent candidates for ring-opening and expansion reactions .

Wissenschaftliche Forschungsanwendungen

Synthesis of Protected 3-Haloazetidines

Benzyl 3-bromoazetidine-1-carboxylate is used in the synthesis of protected 3-haloazetidines . These are versatile building blocks in medicinal chemistry and have been prepared in a one-pot, gram-scale strain-release reaction of 1-azabicyclo[1.1.0]butane from commercially available starting materials .

Production of High Value Azetidine-3-Carboxylic Acid Derivatives

This compound is used to prepare a series of high value azetidine-3-carboxylic acid derivatives . For example, it has been used in the first reported synthesis of 1-(tert-butoxy-carbonyl)-3-((trifluoromethyl)thio)azetidine-3-carboxylic acid .

Integral Part of Sphingosine-1-Phosphate Receptor (S1P) Agonists

Azetidine-3-carboxylic acid, which can be derived from Benzyl 3-bromoazetidine-1-carboxylate, has served as an integral part of a number of sphingosine-1-phosphate receptor (S1P) agonists . These are potential treatments for multiple sclerosis .

Role in Cell Proliferation, Migration, and Survival

The S1P receptors, which Benzyl 3-bromoazetidine-1-carboxylate can help target, regulate a wide variety of biological functions including cell proliferation, migration, and survival . They present attractive targets for developing treatments of inflammatory diseases, autoimmunity, and cancer .

Building Block Approach in Medicinal Chemistry

In general, azetidines are appended to lead molecules as pre-formed ring systems via a variety of coupling-type reactions . This building block approach requires the ready availability of a diverse collection of azetidinyl fragments . Benzyl 3-bromoazetidine-1-carboxylate is one such moiety that can be used in this approach .

Production of Cyanoazetidine and Carboxylic Acid

Treatment of tert-butyl 3-iodoazetidine-1-carboxylate (a compound that can be derived from Benzyl 3-bromoazetidine-1-carboxylate) with NaCN in DMSO gives cyanoazetidine . Basic hydrolysis of cyanoazetidine affords 1-(tert-butoxycarbonyl)azetidine-3-carboxylic acid .

Safety and Hazards

Benzyl 3-bromoazetidine-1-carboxylate is harmful by inhalation, in contact with skin, and if swallowed . It should be handled only by those properly qualified in the handling and use of potentially hazardous chemicals . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers .

Wirkmechanismus

Mode of Action

It is known that benzyl compounds can undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can influence its interaction with its targets.

Action Environment

The action, efficacy, and stability of Benzyl 3-bromoazetidine-1-carboxylate can be influenced by various environmental factors . These could include factors such as temperature, pH, and the presence of other compounds or enzymes that could interact with Benzyl 3-bromoazetidine-1-carboxylate.

Eigenschaften

IUPAC Name |

benzyl 3-bromoazetidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO2/c12-10-6-13(7-10)11(14)15-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUBBMOROFINEHA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)OCC2=CC=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40585720 |

Source

|

| Record name | Benzyl 3-bromoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 3-bromoazetidine-1-carboxylate | |

CAS RN |

939759-25-8 |

Source

|

| Record name | Phenylmethyl 3-bromo-1-azetidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=939759-25-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl 3-bromoazetidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40585720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aS,6aS)-tert-butyl hexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B1340822.png)

![1-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine](/img/structure/B1340861.png)

![8-Fluoro-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B1340902.png)